molecular formula C21H24N4O4 B2464248 N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide CAS No. 1226445-92-6

N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B2464248
CAS No.: 1226445-92-6
M. Wt: 396.447
InChI Key: AWCAHAKGDLBYAQ-UHFFFAOYSA-N
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Description

N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a carbamoyl group, and a diethoxyphenyl acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzodiazole is then reacted with chloroacetyl chloride to introduce the carbamoyl group. Finally, the diethoxyphenyl acetamide moiety is attached through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxyphenyl acetamide moiety, in particular, may enhance its bioactivity and specificity compared to other benzodiazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-3-28-17-10-9-14(11-18(17)29-4-2)12-19(26)22-13-20(27)25-21-23-15-7-5-6-8-16(15)24-21/h5-11H,3-4,12-13H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCAHAKGDLBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC(=O)NC2=NC3=CC=CC=C3N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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